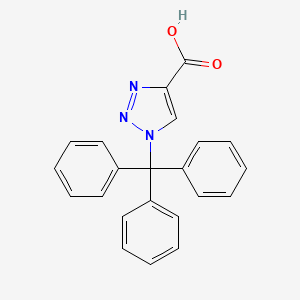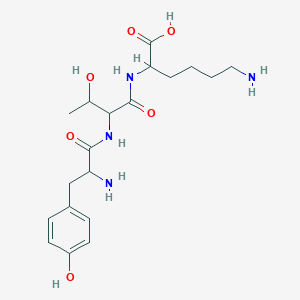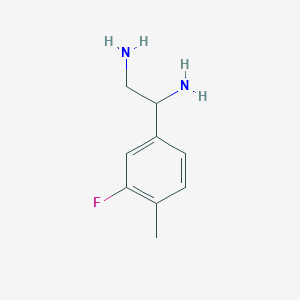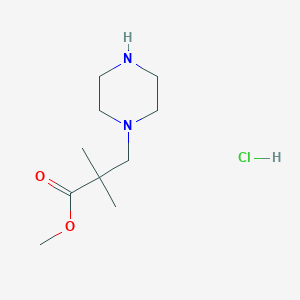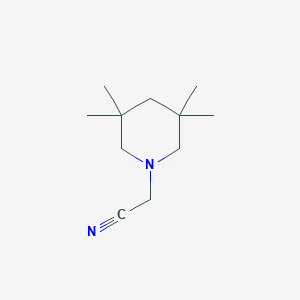![molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5](/img/structure/B12109305.png)
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features a brominated ethanone group attached to an indole ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require the use of solvents such as chloroform or dichloromethane and catalysts like aluminum chloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: A simpler brominated ethanone compound used in organic synthesis.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the indole ring.
Indole-3-acetaldehyde: Features an indole ring but lacks the brominated ethanone and phenylsulfonyl groups.
Uniqueness
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is unique due to its combination of a brominated ethanone group, an indole ring, and a phenylsulfonyl group. This structural complexity provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
332135-64-5 |
|---|---|
Molecular Formula |
C16H12BrNO3S |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
InChI |
InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
LVLVCIDHENQGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
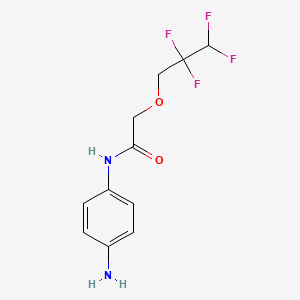
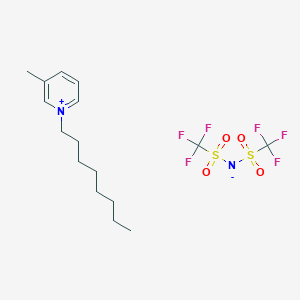

![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)

